Cas no 1376003-60-9 (4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride)

4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
- 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
- 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride
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- インチ: 1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H
- InChIKey: JYDJHYGBXSCMJL-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(N)C1)(=O)O.Cl
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100170-2.5g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975260-5g |
4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 5g |
¥4738.0 | 2023-04-02 | |
Enamine | EN300-100170-1.0g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 1g |
$284.0 | 2023-06-10 | |
Enamine | EN300-100170-0.1g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
Enamine | EN300-100170-0.25g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
Enamine | EN300-100170-1g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 1g |
$284.0 | 2023-10-28 | |
1PlusChem | 1P019UK6-100mg |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 91% | 100mg |
$142.00 | 2025-03-04 | |
Enamine | EN300-100170-10g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 10g |
$1224.0 | 2023-10-28 | |
A2B Chem LLC | AV38326-50mg |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 50mg |
$84.00 | 2024-04-20 | |
Enamine | EN300-100170-0.05g |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride |
1376003-60-9 | 95% | 0.05g |
$46.0 | 2023-10-28 |
4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
4-aminocyclopent-2-ene-1-carboxylic acid hydrochlorideに関する追加情報
Introduction to 4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride (CAS No. 1376003-60-9)
4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS No. 1376003-60-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of cyclopentene, featuring an amino group and a carboxylic acid group, both of which are crucial for its biological activity and potential therapeutic applications.
The structure of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride is characterized by a five-membered cyclopentene ring with a double bond at the 2-position. The amino group is attached to the 4-position, and the carboxylic acid group is located at the 1-position. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride in several therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving glutamate receptor modulation. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors play a critical role in synaptic transmission and plasticity.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride on glutamate receptors. The compound was found to exhibit selective antagonism towards the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The selective nature of this antagonism suggests that 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride could be developed into a novel therapeutic agent with fewer side effects compared to non-selective antagonists.
Beyond its potential in neurological disorders, 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it was found to downregulate the expression of cyclin D1 and upregulate pro-apoptotic proteins such as Bax and Bak, leading to cell cycle arrest and apoptosis.
The pharmacokinetic properties of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride have been extensively studied to optimize its use in clinical settings. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing. These properties make it an attractive candidate for further development as an oral medication.
In addition to its therapeutic potential, 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has been used as a building block in the synthesis of more complex molecules. Its unique structure provides a versatile platform for chemical modifications, allowing researchers to explore a wide range of derivatives with enhanced biological activities or improved pharmacological properties.
The safety profile of 4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride has been evaluated through preclinical studies, which have shown that it is generally well-tolerated at therapeutic doses. However, like any new compound, it will require thorough clinical trials to fully assess its safety and efficacy in human subjects.
In conclusion, 4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride (CAS No. 1376003-60-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it an exciting candidate for further development in areas such as neurological disorders and cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to the advancement of drug discovery and development.
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